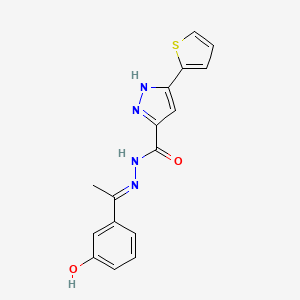

(E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

説明

The compound (E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a thiophen-2-yl group at position 3 and a carbohydrazide moiety at position 3. The hydrazide group is further functionalized with an (E)-configured imine linkage to a 3-hydroxyphenyl ethylidene fragment. The presence of the 3-hydroxyphenyl group may enhance hydrogen-bonding interactions, influencing solubility and target binding .

特性

IUPAC Name |

N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10(11-4-2-5-12(21)8-11)17-20-16(22)14-9-13(18-19-14)15-6-3-7-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAROYADJLRXJDD-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxyacetophenone with thiophene-2-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

化学反応の分析

Types of Reactions

(E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including (E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, as effective anticancer agents. Research indicates that this compound exhibits significant inhibitory effects on the growth of various cancer cell lines, including A549 lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways, such as the EGFR pathway .

2. Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory properties. In vivo studies have shown that it significantly reduces inflammation in models such as carrageenan-induced paw edema in rats. The anti-inflammatory mechanism is thought to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of pro-inflammatory mediators . Comparative studies indicate that the anti-inflammatory activity of this compound is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

3. Antimicrobial Activity

Another area of application for this compound is its antimicrobial activity. Preliminary tests suggest that this compound may exhibit significant antibacterial effects against a range of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of several pyrazole derivatives, including this compound, against A549 lung cancer cells. Results indicated that this compound induced apoptosis at low micromolar concentrations, with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

In a comparative study assessing anti-inflammatory agents, this compound demonstrated an 80% reduction in edema after administration in rat models. This performance was closely aligned with ibuprofen's effectiveness, suggesting its potential as an alternative anti-inflammatory treatment .

作用機序

The mechanism of action of (E)-N’-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-carbohydrazide derivatives:

Key Observations:

Structural Variations: Position 3 Substituents: Thiophene, chlorothiophene, ethoxyphenyl, or chlorophenyl groups dominate. Hydrazide Modifications: The ethylidene group’s aromatic substituent (e.g., 3-hydroxyphenyl vs. 2-chlorophenyl) influences hydrogen bonding and π-π stacking interactions. The hydroxyl group in the target compound may improve solubility compared to nonpolar analogs like the 2-chlorophenyl derivative .

Biological Activity :

- The furan-containing analog () demonstrated antimicrobial activity, likely due to the furan ring’s electron-rich nature enhancing membrane disruption .

- The chlorophenyl-pyrazole derivative () exhibited potent anticancer activity, attributed to apoptosis induction via caspase activation. This suggests that electron-withdrawing groups (e.g., Cl) may enhance cytotoxicity .

Synthesis and Characterization :

- Most analogs, including the target compound, are synthesized via condensation of hydrazides with ketones or aldehydes under acidic conditions .

- Single-crystal X-ray diffraction (SHELX/SHELXL) is the gold standard for confirming (E)-configuration and molecular packing . Software like Mercury aids in visualizing intermolecular interactions (e.g., hydrogen bonds in ).

Computational and Experimental Tools :

生物活性

(E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a unique combination of a pyrazole ring, a thiophene moiety, and a carbohydrazide functional group. The synthesis typically involves the condensation of 3-hydroxyacetophenone with thiophene-2-carbohydrazide under reflux conditions, often using an acid catalyst for optimal yield and purity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₂S |

| IUPAC Name | N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

| Functional Groups | Hydroxyl (-OH), Thiophene, Pyrazole |

Biological Mechanisms

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential mechanisms of action include:

- Enzyme Inhibition : Similar pyrazole derivatives have shown efficacy as inhibitors of key enzymes involved in cancer progression (e.g., BRAF(V600E), EGFR) .

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may share similar activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound.

- Antitumor Activity : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The structural features of this compound may enhance its effectiveness against certain cancer types .

- Anti-inflammatory Effects : Research has indicated that similar compounds can reduce inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties .

- Antimicrobial Studies : In vitro assays have shown promising results for pyrazole derivatives against various bacterial strains, indicating that this compound could be effective in treating infections .

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Related Compounds |

|---|---|---|

| Antitumor | High | Pyrazole derivatives targeting BRAF |

| Anti-inflammatory | Moderate | Pyrazole compounds reducing NO production |

| Antimicrobial | Moderate to High | Various pyrazole derivatives |

Q & A

Q. What synthetic methodologies are suitable for preparing (E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Claisen-Schmidt condensation of 3-hydroxyphenylacetone with thiophene-substituted pyrazole-carbaldehyde to form a chalcone intermediate .

- Step 2 : Cyclization with hydrazine hydrate to generate the pyrazole ring .

- Step 3 : Formation of the hydrazone (E)-configuration via reaction with a substituted hydrazide under acidic conditions, ensuring stereochemical control . Key parameters: Use ethanol/water solvent systems for cyclization (yield ~70–80%) and acetic acid catalysis for hydrazone formation .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of the compound?

- ¹H NMR : Identify characteristic peaks for the thiophen-2-yl group (δ 7.2–7.4 ppm, multiplet), pyrazole protons (δ 6.5–7.0 ppm), and the hydrazone NH (δ 10–11 ppm, broad singlet) .

- IR : Confirm the presence of C=O (1660–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₁₆H₁₃N₃O₂S (exact mass calculated: 311.08) .

- X-ray Crystallography : Resolve the (E)-configuration via SHELXL refinement (CCDC deposition recommended) .

Q. What experimental conditions optimize the (E)-isomer selectivity during hydrazone formation?

- Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to favor the thermodynamically stable (E)-isomer .

- Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation while minimizing side reactions .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate isomers via column chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) affect the compound's biological activity?

- SAR Insights : Analog studies show that electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring enhance apoptosis-inducing activity in cancer cells, while thiophene substitution improves membrane permeability .

- Experimental Design : Synthesize derivatives with varied substituents (e.g., 3-fluoro, 4-methoxy) and assess cytotoxicity via MTT assays (e.g., IC₅₀ values against A549 lung cancer cells) .

- Data Analysis : Compare logP values (calculated via ChemDraw) with activity to evaluate lipophilicity-activity relationships .

Q. What challenges arise in resolving hydrogen-bonding networks in the compound's crystal structure?

- Crystallization : Use slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals .

- SHELX Refinement : Address disorder in the thiophene ring using PART instructions and ISOR restraints .

- Hydrogen Bond Analysis : Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular N–H···O and O–H···S interactions stabilizing the lattice .

Q. How can molecular docking predict the compound's interaction with biological targets (e.g., kinases)?

- Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to pyrazole-based inhibitors .

- Docking Workflow :

- Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1M17) using AutoDock Tools.

- Run simulations with Lamarckian GA (50 runs, population size 150).

- Validate poses using MM/GBSA binding energy calculations .

Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffer) be reconciled for in vitro assays?

- Problem : Discrepancies arise from aggregation in aqueous media versus monomeric dissolution in DMSO.

- Methodology :

- Measure solubility via HPLC (UV detection at 254 nm) after 24-hour equilibration.

- Use dynamic light scattering (DLS) to detect aggregates in PBS .

- Optimize formulation with cyclodextrins or PEGylation to enhance aqueous stability .

Methodological Notes

- Crystallographic Data Deposition : Always deposit structures in the Cambridge Structural Database (CSD) and cite SHELXL version used .

- Statistical Validation : Report p-values and confidence intervals for biological assays (n ≥ 3) .

- Computational Reproducibility : Share docking parameters and force field settings in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。